Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group, a carbamoyl group, and a carboxylate ester, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Carbamoylation: The carbamoyl group is added through a reaction with isocyanates or carbamoyl chlorides.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with an alcohol, typically under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can target the carbamoyl or sulfonyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or phenyl groups.
Reduction: Reduced forms of the carbamoyl or sulfonyl groups.
Substitution: Substituted aromatic compounds with various functional groups.
Mechanism of Action
The mechanism of action of Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-((4-bromo-2-fluorophenyl)carbonyl)piperidine-3-carboxylate
- tert-Butyl carbamate
Uniqueness
Ethyl 1-((3-((4-bromo-2-fluorophenyl)carbamoyl)-4-fluorophenyl)sulfonyl)piperidine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-[3-[(4-bromo-2-fluorophenyl)carbamoyl]-4-fluorophenyl]sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrF2N2O5S/c1-2-31-21(28)13-4-3-9-26(12-13)32(29,30)15-6-7-17(23)16(11-15)20(27)25-19-8-5-14(22)10-18(19)24/h5-8,10-11,13H,2-4,9,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXLYMJGUWWMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrF2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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